Benzene, dimethoxytrimethyl-

Description

Properties

CAS No. |

89741-55-9 |

|---|---|

Molecular Formula |

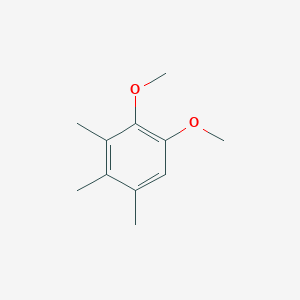

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,2-dimethoxy-3,4,5-trimethylbenzene |

InChI |

InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3 |

InChI Key |

BVRPCSDYAIFTHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Electrophilic Substitution in Trimethylbenzenes

Mesitylene (1,3,5-trimethylbenzene) undergoes electrophilic substitution reactions due to its electron-rich aromatic ring :

-

Bromination :

Mesitylene reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield mesityl bromide:The methyl groups direct incoming electrophiles to the para and ortho positions relative to the substituents .

-

Friedel-Crafts Alkylation :

While mesitylene itself is rarely alkylated due to steric hindrance, methylbenzene (toluene) undergoes alkylation with chloroalkanes (e.g., CH₃Cl) via AlCl₃ catalysis :

Oxidation Reactions

Trimethylbenzenes are oxidized under varying conditions:

-

Nitric Acid Oxidation :

Mesitylene oxidizes to trimesic acid (1,3,5-benzenetricarboxylic acid) : -

Mild Oxidation :

Using MnO₂, mesitylene converts to 3,5-dimethylbenzaldehyde .

Reactivity of Dimethoxybenzenes

1,2-Dimethoxybenzene (veratrole) exhibits distinct reactivity due to electron-donating methoxy groups :

| Property | Value |

|---|---|

| Boiling Point | 479.2 K (206°C) |

| Melting Point | 288 K (15°C) |

While specific reactions for dimethoxytrimethylbenzene are not reported, methoxy groups typically enhance electrophilic substitution at activated positions (ortho/para to substituents).

Catalytic Dehydration and Cyclization

A synthetic route for 1,3,5-trimethylbenzene involves the catalytic dehydration of acetone under high pressure (150–250 atm) and temperature (330–370°C) using alumina catalysts :

Scientific Research Applications

Benzene, dimethoxytrimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound acts as a nucleophile, with the benzene ring donating electron density to electrophiles, facilitating substitution reactions.

Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : Benzene, dimethoxytrimethyl-

- CAS Number : 89741-55-9

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.2435 g/mol .

Applications :

Primarily used as a laboratory chemical and in the synthesis of other compounds .

Hazards: Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335).

Data Limitations :

Critical physicochemical properties (melting/boiling points, solubility, etc.) and stability/reactivity data are unavailable .

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Substituent Effects : The target compound’s combination of methoxy (electron-donating) and methyl groups likely increases steric hindrance and reduces polarity compared to purely dimethoxy derivatives (e.g., 1,2-dimethoxybenzene) .

- Molecular Weight : Higher than analogues like 1,2-dimethoxybenzene, suggesting differences in volatility and solubility .

Physicochemical Properties

Limited data for the target compound necessitates extrapolation from analogues:

Hazard Profiles

| Compound | Acute Toxicity (Oral) | Skin/Irritation | Carcinogenicity |

|---|---|---|---|

| Benzene, dimethoxytrimethyl- | Category 4 (H302) | Category 2 (H315) | Potential carcinogen |

| 1,2-Dimethoxybenzene | No data | No data | Not classified |

| 1,2,4-Trimethylbenzene | Low | Irritant | Suspected carcinogen |

| 1,3-Dimethoxybenzene | Low | Mild irritant | No data |

Notes:

- The target compound’s carcinogenicity aligns with benzene derivatives but lacks specific epidemiological data .

- 1,2,4-Trimethylbenzene is flagged for suspected carcinogenicity due to structural similarity to toluene and xylene .

Critical Data Gaps and Research Needs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.